2-(3,4-dichlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC13279208
Molecular Formula: C10H8Cl2N2O
Molecular Weight: 243.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8Cl2N2O |
|---|---|
| Molecular Weight | 243.09 g/mol |
| IUPAC Name | 2-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C10H8Cl2N2O/c1-6-4-10(15)14(13-6)7-2-3-8(11)9(12)5-7/h2-5,13H,1H3 |
| Standard InChI Key | VCVFXBNCQAJJCV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)N(N1)C2=CC(=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 2-(3,4-dichlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one, reflects its bicyclic structure, which consists of a pyrazolone ring fused with a dichlorophenyl substituent. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 243.09 g/mol | |
| Molecular Formula | C₁₀H₈Cl₂N₂O | |
| logP (Partition Coefficient) | 2.78 | |
| Melting Point | Not reported | |
| Solubility | Soluble in chloroform, DMSO |
The dichlorophenyl group enhances lipophilicity, potentially influencing membrane permeability and biological activity . The compound’s stereochemistry is achiral, as confirmed by its ACHIRAL designation in structural databases .
Synthesis and Structural Analogues
Synthetic Routes
The compound is synthesized via Knoevenagel-Michael tandem reactions, often employing heterogeneous catalysts like cerium(IV) sulfate (Ce(SO₄)₂·4H₂O) to enhance efficiency . A typical protocol involves:
-
Condensation of 3,4-dichlorobenzaldehyde with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.
-
Cyclization under reflux in ethanol/water mixtures, yielding the target compound in 80–98% efficiency .
Structural Analogues
Modifications to the pyrazolone core or substituents alter bioactivity:
-
3-Amino derivatives: Exhibit diuretic properties but higher acute toxicity (e.g., LD₅₀ = 221 mg/kg IV in rats) .
-
4-(Arylmethylene)bis-pyrazolones: Show enhanced antimicrobial activity due to extended conjugation .
Pharmacological Activities
Anti-Inflammatory and Analgesic Effects
Pyrazolones historically served as non-steroidal anti-inflammatory drugs (NSAIDs). The methyl and dichlorophenyl groups may suppress cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) pathways, reducing prostaglandin synthesis .
Toxicological Profile
Acute Toxicity
-
Oral LD₅₀ (rats): 1,559 mg/kg, with symptoms including somnolence and respiratory distress .
-
Dermal Absorption: 2.92% penetration in human skin models, suggesting low systemic exposure from topical use .
Genotoxicity
In vitro assays show mixed results:
-
Mouse lymphoma assay: Negative for mutations at ≤1,740 µg/mL .
-
Micronucleus test: Inconclusive increases in micronuclei frequency, deemed non-biologically relevant .
Future Perspectives
Drug Development
Optimizing substituents (e.g., introducing sulfonamide groups) could enhance target selectivity and reduce off-target effects . Computational docking studies predict strong interactions with Ala-269 and Gly-413 residues in bacterial DNA gyrase, guiding rational design .
Environmental Impact
The compound’s high logP (5.765) suggests bioaccumulation potential, warranting ecotoxicological studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume